molecular formula C10H12ClN3OS B12215200 1-(4-Chloro-benzoyl)-4-ethyl-thiosemicarbazide

1-(4-Chloro-benzoyl)-4-ethyl-thiosemicarbazide

Cat. No.: B12215200
M. Wt: 257.74 g/mol
InChI Key: GHQMZSQXWFBQAG-UHFFFAOYSA-N
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Description

1-(4-Chloro-benzoyl)-4-ethyl-thiosemicarbazide is an organic compound that belongs to the class of thiosemicarbazides It is characterized by the presence of a 4-chloro-benzoyl group attached to a thiosemicarbazide moiety, which includes an ethyl group

Preparation Methods

The synthesis of 1-(4-Chloro-benzoyl)-4-ethyl-thiosemicarbazide typically involves the reaction of 4-chlorobenzoyl chloride with 4-ethyl-thiosemicarbazide. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Chlorobenzoyl chloride+4-Ethyl-thiosemicarbazideThis compound+HCl\text{4-Chlorobenzoyl chloride} + \text{4-Ethyl-thiosemicarbazide} \rightarrow \text{this compound} + \text{HCl} 4-Chlorobenzoyl chloride+4-Ethyl-thiosemicarbazide→this compound+HCl

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-Chloro-benzoyl)-4-ethyl-thiosemicarbazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, with some studies suggesting it may inhibit the growth of cancer cells.

    Industry: It is used in the production of dyes and pigments, where its chemical properties contribute to the stability and colorfastness of the final products.

Mechanism of Action

The mechanism by which 1-(4-Chloro-benzoyl)-4-ethyl-thiosemicarbazide exerts its effects is not fully understood but is believed to involve interactions with cellular proteins and enzymes. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Molecular targets and pathways involved in its action are subjects of ongoing research, with studies focusing on its interactions with specific proteins and its effects on cellular signaling pathways.

Comparison with Similar Compounds

1-(4-Chloro-benzoyl)-4-ethyl-thiosemicarbazide can be compared with other thiosemicarbazide derivatives, such as:

    1-(4-Chloro-benzoyl)-4-methyl-thiosemicarbazide: Similar in structure but with a methyl group instead of an ethyl group, which may affect its reactivity and biological activity.

    1-(4-Chloro-benzoyl)-4-phenyl-thiosemicarbazide: Contains a phenyl group, which can influence its solubility and interaction with biological targets.

    1-(4-Chloro-benzoyl)-4-isopropyl-thiosemicarbazide: The isopropyl group may confer different steric and electronic properties, impacting its chemical behavior and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications

Properties

Molecular Formula

C10H12ClN3OS

Molecular Weight

257.74 g/mol

IUPAC Name

1-[(4-chlorobenzoyl)amino]-3-ethylthiourea

InChI

InChI=1S/C10H12ClN3OS/c1-2-12-10(16)14-13-9(15)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3,(H,13,15)(H2,12,14,16)

InChI Key

GHQMZSQXWFBQAG-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NNC(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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